molecular formula C19H17FN2O3S2 B2530553 N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2034401-79-9

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2530553
CAS No.: 2034401-79-9
M. Wt: 404.47
InChI Key: HUARDNWHNPNDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H17FN2O3S2 and its molecular weight is 404.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Potential

  • YM-244769 as a Neuroprotective Agent : YM-244769, chemically related to the queried compound, has shown potential as a neuroprotective drug. It preferentially inhibits NCX3 (Na+/Ca2+ exchange), which may protect against hypoxia/reoxygenation-induced neuronal cell damage. This property could have therapeutic implications for neuroprotection (Iwamoto & Kita, 2006).

Gastrokinetic Activity

  • Benzamide Derivatives in Gastrokinetic Activity : A study on benzamide derivatives, which include 4-fluorobenzyl analogues, revealed significant gastrokinetic activity. This suggests potential applications in treating gastrointestinal disorders (Kato, Morie, Yoshida, & Matsumoto, 1992).

Antimicrobial Activity

  • Antimicrobial Properties of Hydrazone Ligands : Oxidovanadium(V) complexes derived from hydrazone ligands demonstrated effective antibacterial activity against Bacillus subtilis. The unique chemical structure of these complexes, which include fluoro and hydroxy groups, may contribute to this activity (Qian, 2018).

Interaction Analysis in Chemical Compounds

  • lp⋯π Intermolecular Interactions in 1,2,4-Triazole Derivatives : Studies on 1,2,4-triazole derivatives, including a fluoro derivative, revealed lp⋯π intermolecular interactions. These interactions are crucial for understanding the molecular properties and potential applications of such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Zinc Complexes in Polymerization Processes

  • Aminophenolate Zinc Complexes in Polymerization : Aminophenolate zinc complexes with various pendant groups, including 2-fluorobenzyl, have been synthesized and studied as catalysts in the ring-opening polymerization of lactides. This indicates potential applications in polymer science (Lu, Wu, Chen, & Lin, 2019).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S2/c20-15-5-3-13(4-6-15)10-21-17(23)18(24)22-12-19(25,14-7-9-26-11-14)16-2-1-8-27-16/h1-9,11,25H,10,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUARDNWHNPNDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.